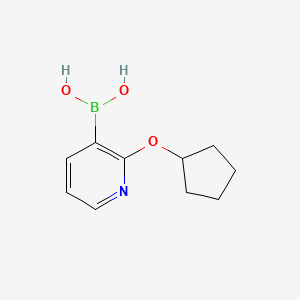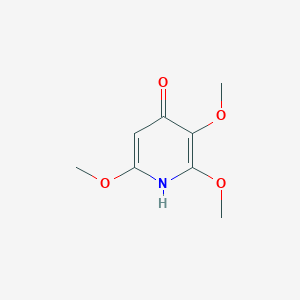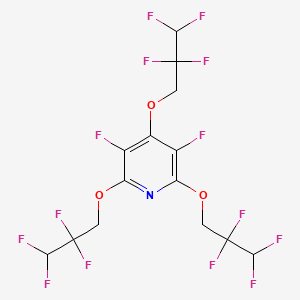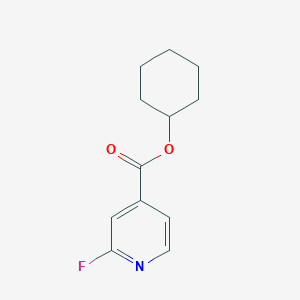
2-(Cyclopentyloxy)pyridine-3-boronic acid
概要
説明
2-(Cyclopentyloxy)pyridine-3-boronic acid, or CPPA, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. CPPA has been used in the synthesis of a wide range of compounds, including chiral compounds, and has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
Photodynamic Therapy and Cancer Research
Boron dipyrromethene (BODIPY) derivatives and Ru(ii) complexes, including those derived from pyridine-boronic acids, have shown significant potential in photodynamic therapy (PDT) and photo-activated chemotherapy (PACT). These compounds exhibit efficient monodentate ligand dissociation upon visible light irradiation and can generate singlet oxygen effectively, demonstrating enhanced cytotoxicities against cancer cells under irradiation. Such attributes make them promising agents for cancer treatment through light-activated mechanisms (Wang et al., 2015).
Suzuki Cross-Coupling Reactions
Boronic acids, including pyridylboronic acids, are crucial reagents in Suzuki cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. These reactions have facilitated the synthesis of various highly functionalized heteroarylpyridine derivatives. The versatility of these reactions, demonstrated by the synthesis of compounds like 5H-pyrrolo[2,3-b:4,5-b′]dipyridine, underscores the importance of boronic acids in constructing complex organic molecules (Smith et al., 2008).
Chemosensors for Monosaccharides Detection
Boronic acid derivatives, particularly those based on pyridine, have been employed as sensitive elements in chemosensors for the detection of monosaccharides. These compounds form reversible complexes with sugars, enabling their use in the development of non-enzymatic glucose sensors and other applications where sugar recognition is crucial. The high diol/triol binding affinity of these compounds in neutral pH conditions makes them suitable for physiological applications (Boduroglu et al., 2005).
Electrocatalytic and Sensor Applications
The modification of electrodes with poly(pyridine-3-boronic acid) and multiwalled carbon nanotubes composites demonstrates the utility of boronic acid derivatives in electrochemical sensors. These modified electrodes have been used for the simultaneous determination of biomolecules like ascorbic acid, 3,4-dihydroxyphenylacetic acid, and uric acid, showcasing the potential of boronic acid derivatives in the development of sensitive and selective electrochemical sensors (Wu et al., 2010).
Advanced Materials and Catalysis
Boronic acid derivatives are also central to the synthesis of advanced materials and catalysis. Their unique reactivity and ability to form stable complexes with various substrates make them valuable in the development of new materials and catalytic processes. This includes the creation of novel assemblies for detecting and distinguishing the main ingredients of Chinese herbal medicine, indicating the broad applicability of these compounds beyond traditional synthetic chemistry (Wang et al., 2019).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(Cyclopentyloxy)pyridine-3-boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied method for forming carbon-carbon bonds, and it relies on the interaction between the transition metal catalyst and organoboron reagents like this compound .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the this compound transfers its organic group from boron to the transition metal .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of organoboron reagents like this compound in this reaction has been tailored for specific coupling conditions .
Pharmacokinetics
The stability of organoboron reagents like this compound is a key factor in their use in suzuki–miyaura coupling reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .
生化学分析
Biochemical Properties
2-(Cyclopentyloxy)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . Additionally, it has been observed to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Furthermore, it has been reported to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and inflammation . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . Additionally, it has been shown to interact with enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the nucleus, where it can modulate gene expression and other nuclear processes .
特性
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWZRPZLPORCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)
![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)
![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)



![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)


